molecular formula C20H28O3 B1630679 Antiquorin

Antiquorin

Cat. No. B1630679
M. Wt: 316.4 g/mol
InChI Key: UQKJSKXVMBIKGF-ZSWWFFRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiquorin is a natural product found in Euphorbia fischeriana, Euphorbia antiquorum, and Euphorbia neriifolia with data available.

Scientific Research Applications

Chemical Structure and Composition

  • Antiquorin is a diterpene isolated from Euphorbia antiquorum. Initially thought to be cis-fused between the A and B rings, further structural analysis using X-ray diffraction revealed a trans-fused configuration (Zhi-da et al., 1991).
  • Another study also identified antiquorin as an atisine diterpene, and along with it, two triterpenes - friedelan-3β-ol and β-taraxerol were isolated from Euphorbia antiquorum (Min et al., 1989).

Applications in Cellular Signaling and Bioluminescence

  • The photoprotein aequorin, related to antiquorin, has been used as a calcium-sensitive luminescent protein for intracellular calcium measurement in plants and animals. It is formed from apoaequorin and coelenterazine, and is used to monitor calcium changes induced by various stimuli (Knight et al., 1991).
  • Aequorin has also been used to target specific intracellular locations, such as mitochondria and the endoplasmic reticulum, to analyze calcium homeostasis at a subcellular level (Chiesa et al., 2001).

Biochemical and Structural Analysis

  • The crystal structure of aequorin was determined to understand its bioluminescence mechanism. It has a globular structure with a hydrophobic core cavity accommodating the chromophoric ligand coelenterazine-2-hydroperoxide (Head et al., 2000).

Medicinal and Biological Research

  • Studies have identified plants with confirmed antiquorum activity, suggesting potential uses in medicinal and biological applications. For instance, Quercus robur and Betula verrucosa are among the plants with such activity (Karashchuk, 2021).

Use in Bioluminescence Immunoassays

  • Aequorin has been encapsulated in liposomes for use in bioluminescence immunoassays. This approach enables sensitive detection of analytes like biotin, demonstrating aequorin's utility in biochemical assays (Ho & Huang, 2005).

properties

Product Name

Antiquorin

Molecular Formula

C20H28O3

Molecular Weight

316.4 g/mol

IUPAC Name

(1R,9S,12R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione

InChI

InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13?,14?,16?,19+,20-/m1/s1

InChI Key

UQKJSKXVMBIKGF-ZSWWFFRDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C(C1CC[C@@]34C2C[C@@H](C(C3=O)O)C(=C)C4)(C)C

SMILES

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C

Canonical SMILES

CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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